N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
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Overview
Description
N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may involve:
Formation of the Benzyl Intermediate: This step involves the reaction of 4-(dimethylamino)benzyl chloride with a suitable nucleophile to form the benzyl intermediate.
Coupling with Phenoxy Compound: The benzyl intermediate is then reacted with 2,3-dimethylphenol in the presence of a base to form the phenoxy derivative.
Formation of the Acetamide: The final step involves the reaction of the phenoxy derivative with an acetamide derivative, such as N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide, under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position or the sulfur atom in the tetrahydrothiophene ring.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving aromatic and heterocyclic compounds.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide: shares structural similarities with other aromatic and heterocyclic compounds, such as:
Uniqueness
The uniqueness of This compound lies in its combination of functional groups and structural motifs, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H30N2O4S |
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Molecular Weight |
430.6 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-2-(2,3-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C23H30N2O4S/c1-17-6-5-7-22(18(17)2)29-15-23(26)25(21-12-13-30(27,28)16-21)14-19-8-10-20(11-9-19)24(3)4/h5-11,21H,12-16H2,1-4H3 |
InChI Key |
BFUZQRGFNYDNQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)N(CC2=CC=C(C=C2)N(C)C)C3CCS(=O)(=O)C3)C |
Origin of Product |
United States |
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